molecular formula C16H11N3OS B2863614 (Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 330677-92-4

(Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2863614
CAS No.: 330677-92-4
M. Wt: 293.34
InChI Key: VEJSXKCXLORTAU-VLGSPTGOSA-N
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Description

(Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including (Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, typically involves the cyclization of arylthiourea in the presence of an oxidizing agent. One common method is the reaction of aniline derivatives with ammonium thiocyanate using electrosynthesis in the presence of sodium bromide as both an electrolyte and a brominating agent . This method is considered environmentally friendly and efficient.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and solvent choice, can enhance yield and purity. Green chemistry principles, such as the use of non-toxic reagents and solvents, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions

(Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

(Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its cyano and benzamide functional groups contribute to its versatility in various chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

4-cyano-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS/c1-19-13-4-2-3-5-14(13)21-16(19)18-15(20)12-8-6-11(10-17)7-9-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJSXKCXLORTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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